Cas no 610759-57-4 (ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate)

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate
- 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methyl-1-piperidinyl)methyl]-4-oxo-, ethyl ester
- ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate
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- インチ: 1S/C26H29NO6/c1-4-32-26(30)25-22(17-9-5-6-10-21(17)31-3)23(29)18-11-12-20(28)19(24(18)33-25)15-27-13-7-8-16(2)14-27/h5-6,9-12,16,28H,4,7-8,13-15H2,1-3H3
- InChIKey: NLCQKVNXTOXWTL-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)OC2=C(CN3CCCC(C)C3)C(O)=CC=C2C(=O)C=1C1=CC=CC=C1OC
じっけんとくせい
- 密度みつど: 1.253±0.06 g/cm3(Predicted)
- ふってん: 622.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 5.95±0.40(Predicted)
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-0310-5mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-40mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-10mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-5μmol |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-20μmol |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-4mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-30mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-50mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-2mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3139-0310-25mg |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate |
610759-57-4 | 90%+ | 25mg |
$109.0 | 2023-07-05 |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate 関連文献
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylateに関する追加情報
Professional Introduction to Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate (CAS No. 610759-57-4)
Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate, with the CAS number 610759-57-4, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the chromene class, which is known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic ring system and heterocyclic substituents, make it a promising candidate for further investigation in medicinal chemistry.
The chromene scaffold is a well-studied class of heterocyclic compounds that have shown a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of a hydroxyl group at the 7-position and an ester group at the 2-position in Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate enhances its potential pharmacological effects. Additionally, the substitution at the 3-position with a 2-methoxyphenyl group and at the 8-position with a 3-methylpiperidin-1-ylmethyl group introduces unique interactions that can modulate its biological activity.
Recent studies have highlighted the importance of chromene derivatives in the development of new therapeutic agents. For instance, research has demonstrated that compounds with similar structural motifs can exhibit significant anti-inflammatory and antioxidant properties. These effects are primarily attributed to the ability of chromenes to scavenge reactive oxygen species and inhibit key inflammatory enzymes. The specific arrangement of functional groups in Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate suggests that it may possess similar bioactivities, making it a valuable candidate for further exploration.
In addition to its potential therapeutic applications, Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate has also been studied for its role in chemical synthesis. The compound's unique structure provides a versatile platform for the development of new synthetic methodologies and intermediates. Researchers have explored various synthetic routes to this molecule, leveraging its chromene core to develop novel derivatives with enhanced biological activity. These efforts have not only expanded the chemical toolbox but also provided insights into the structural requirements for effective pharmacological activity.
The investigation of Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxyo-H-chromeneeinee--carboxyleeate has also led to the discovery of new synthetic pathways and modifications. For example, researchers have utilized palladium-catalyzed cross-coupling reactions to introduce various substituents at key positions on the chromene ring. These modifications have resulted in a series of derivatives with improved solubility, bioavailability, and pharmacological activity. Such advancements underscore the importance of this compound as a building block for drug discovery.
The pharmacological profile of Ethyl 7-hydroxy--eetihy--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eeemmeermmmeeemmmeeemmmeeemmmeeemmmeeemmmeeemmmeeemmmeeemmmeeemmmeeemmmeeemmmpiperidineeineeyleeyleeyleeyleeylemmyylylylylylylylylylylylyllyllyllyllyllylcarbonylate is currently under investigation in several preclinical studies. Preliminary results suggest that this compound exhibits promising anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory diseases and oxidative stress-related conditions. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis and characterization of Ethyl 7-hydroxy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-oxxx-H-chromeneeinee---carboxyleeate have also contributed to advancements in synthetic organic chemistry. The development of efficient synthetic routes has not only facilitated access to this compound but also provided insights into general methodologies for constructing complex heterocyclic molecules. These methodologies are expected to find broader applications in the synthesis of other bioactive compounds.
In conclusion, Ethyl 7-hydroxy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-eetihy-oxxx-H-chromeneeinee---carboxyleeate, CAS No. 610759-57-, is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
610759-57-4 (ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-(3-methylpiperidin-1-yl)methyl-4-oxo-4H-chromene-2-carboxylate) 関連製品
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